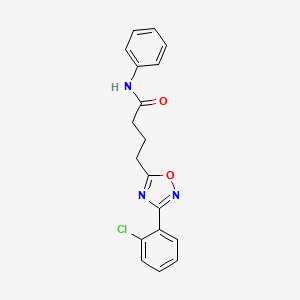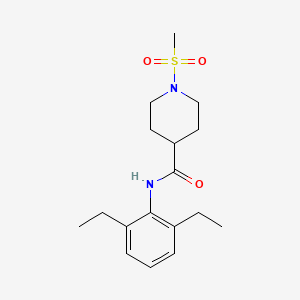
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. HM-3 is a benzamide derivative that is synthesized through a multistep process.
作用機序
The mechanism of action of HM-3 involves its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to induce cell death in cancer cells. HM-3 has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
HM-3 has been shown to induce cell death in cancer cells through the inhibition of PARP activity. It has also been shown to inhibit the production of pro-inflammatory cytokines through the inhibition of COX-2 activity. In addition, HM-3 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of using HM-3 in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using HM-3 in lab experiments is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells.
将来の方向性
There are several future directions for the research of HM-3. One potential direction is the development of new anticancer drugs based on the structure of HM-3. Another direction is the investigation of the potential use of HM-3 as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, the potential toxicity of HM-3 needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, HM-3 is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is synthesized through a multistep process and has been extensively studied for its antitumor and anti-inflammatory activities. The mechanism of action of HM-3 involves the inhibition of PARP and COX-2 activity. While HM-3 has several advantages for lab experiments, its potential toxicity needs to be further investigated. There are several future directions for the research of HM-3, including the development of new anticancer drugs and the investigation of its potential use as an anti-inflammatory agent.
合成法
The synthesis of HM-3 involves a multistep process that includes the condensation of 2-hydroxy-6-methylquinoline with benzoyl chloride, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with propylamine to yield HM-3. The synthesis method has been optimized to produce high yields of HM-3 with high purity.
科学的研究の応用
HM-3 has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. HM-3 has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)17-8-5-15(2)6-9-17)14-19-13-18-12-16(3)7-10-20(18)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXYDJXDUSVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
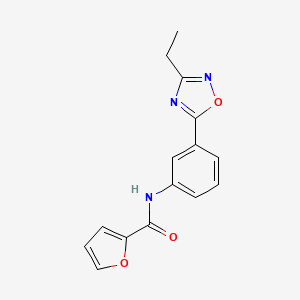
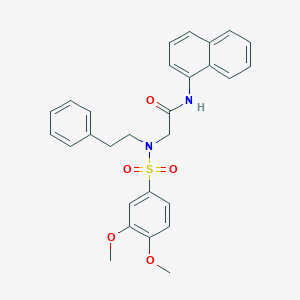
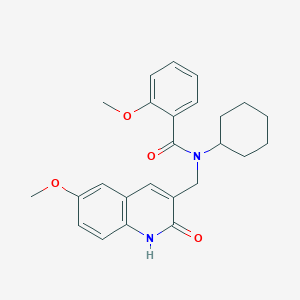
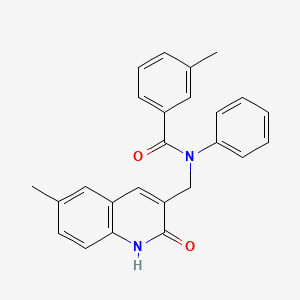
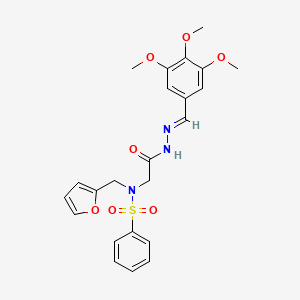
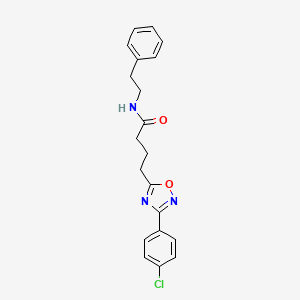
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
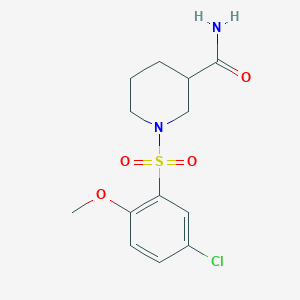
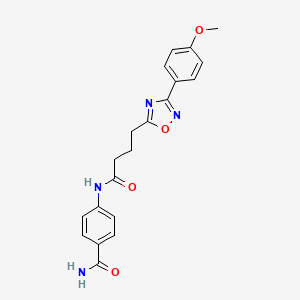
![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
